N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide” is an imidazothiazole derivative . Imidazothiazole derivatives have been studied for many years due to their synthetic diversity and therapeutic importance .
Synthesis Analysis
Imidazothiazole derivatives have been synthesized from various starting materials. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized from p-hydroxy benzaldehyde and phenyl hydrazine . The yield could not be significantly improved by extending the reaction time or increasing the reaction temperature .
Molecular Structure Analysis
The molecular structures of imidazothiazole derivatives were confirmed by their physicochemical properties and spectroanalytical data (IR, 1H-NMR, 13C-NMR spectra, and HRMS) .
Chemical Reactions Analysis
Imidazothiazole derivatives have been synthesized through various chemical reactions. For instance, new carboxamides derived from the imidazothiazole skeleton were synthesized in order to investigate anti-inflammatory and analgesic activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazothiazole derivatives were characterized by FT-IR, 1H-NMR, 13C-NMR and ESI–MS spectrometry .
Scientific Research Applications
Synthesis and Biological Potential
Antimicrobial Activities
Research has demonstrated that derivatives of the compound , specifically synthesized through the reaction of N-(4-chlorophenyl)-3-oxobutanamide, thiourea, and different aromatic aldehydes, exhibit significant antimicrobial activities. These derivatives have shown considerable inhibition on bacterial and fungal growth, suggesting their potential as antimicrobial agents (Akbari et al., 2008).
Ring Transformation and Structural Elucidation
Investigations into the reactivity of similar compounds have led to the discovery of new ring systems and the elucidation of reaction products through spectroscopic and crystal structure analysis. Such studies contribute to the understanding of the chemical behavior and structural properties of these compounds (Andreani et al., 1997).
Synthetic Pathways and New Derivatives
Research focused on synthesizing new functionalized imidazo[2,1-b]thiazoles and thiazolo[3,2-a]pyrimidines showcases the compound's role in creating novel biological agents. This includes the development of primary and secondary amide derivatives with potential biological applications, demonstrating the compound’s versatility as a precursor in synthetic chemistry (Peterlin-Mašič et al., 2000).
Mechanism of Action
Target of Action
The primary target of N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide is the human constitutive androstane receptor (CAR) . CAR is a nuclear receptor that regulates the expression of genes involved in drug metabolism and transport .
Mode of Action
This compound stimulates the nuclear translocation of CAR . This translocation allows CAR to bind to specific DNA sequences, leading to the transcription of target genes .
Biochemical Pathways
The activation of CAR by this compound can affect various biochemical pathways. These include pathways involved in drug metabolism, such as the cytochrome P450 enzymes, and drug transport, such as the ATP-binding cassette (ABC) transporters .
Pharmacokinetics
The compound’s solubility and molecular weight suggest that it may have good bioavailability .
Result of Action
The activation of CAR by this compound can lead to changes in the expression of genes involved in drug metabolism and transport . This can affect the body’s response to various drugs and xenobiotics .
Action Environment
The action of this compound can be influenced by various environmental factors. For example, the presence of other drugs or xenobiotics can affect the compound’s efficacy by competing for binding to CAR . Additionally, factors such as pH and temperature can influence the stability of the compound .
Properties
IUPAC Name |
N-(4-chlorophenyl)-6-methylimidazo[2,1-b][1,3]thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3OS/c1-8-11(17-6-7-19-13(17)15-8)12(18)16-10-4-2-9(14)3-5-10/h2-7H,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCXIQHDCFZPHJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C=CSC2=N1)C(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.